molecular formula C9H5BrOS2 B1655817 4-(4-Bromophenyl)-1,3-dithiol-2-one CAS No. 42574-14-1

4-(4-Bromophenyl)-1,3-dithiol-2-one

Cat. No.: B1655817
CAS No.: 42574-14-1
M. Wt: 273.2 g/mol
InChI Key: TUXGPCOOJPVSRW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiol-2-one core substituted with a para-bromophenyl group. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry for applications such as organic electronics or as a precursor in synthesis .

Properties

CAS No.

42574-14-1

Molecular Formula

C9H5BrOS2

Molecular Weight

273.2 g/mol

IUPAC Name

4-(4-bromophenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C9H5BrOS2/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H

InChI Key

TUXGPCOOJPVSRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=O)S2)Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)S2)Br

Other CAS No.

42574-14-1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include compounds with variations in the heterocyclic core, substituent positions, or bromine substitution patterns (Table 1).

Table 1: Structural Comparison of 4-(4-Bromophenyl)-1,3-dithiol-2-one and Analogous Compounds

Compound Name Core Structure Substituents Key Features Reference
This compound 1,3-Dithiol-2-one 4-Bromophenyl at C4 Two sulfur atoms; planar ring system
4-(2-Bromophenyl)-1,3-dihydro-imidazol-2-one Imidazol-2-one 2-Bromophenyl at C4 Bromine at ortho position; NH groups for H-bonding
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane 1,3-Dioxane 4-Bromobenzyloxy at C4 Oxygen-containing ring; ether linkage
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol 1,2,4-Triazole 4-Bromophenyl at C4; thiol group Nitrogen-rich ring; S-alkylation potential
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Imidazol-5-one 4-Bromophenyl and methyl groups Sulfanyl substituent; sp³ hybridized C4

Key Observations :

  • Heterocyclic Core : Dithiolones (two sulfur atoms) exhibit greater electron-withdrawing effects compared to imidazolones or dioxanes, influencing reactivity in cross-coupling reactions .
  • Substituent Position : Para-bromophenyl substitution in the target compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 4-(2-bromophenyl)-imidazol-2-one), enhancing planar molecular stacking .
  • Functional Groups : Thiol (-SH) or sulfanyl (-S-) groups in analogs (e.g., triazole-thiols) enable nucleophilic substitution or metal coordination, whereas the dithiolone’s carbonyl group may participate in hydrogen bonding .

Spectroscopic Properties

IR and NMR data highlight distinctions in functional groups and electronic environments (Table 2).

Table 2: Spectroscopic Comparison

Compound IR Features (cm⁻¹) NMR Features (¹H/¹³C) Reference
This compound C=C stretch at ~1688 (dithiolone ring) Aromatic protons: δ 7.3–7.6 (para-Br coupling)
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol S-H stretch at ~2550 (thiol group) Thioketone carbon: δ ~180 (¹³C)
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane C-O-C stretch at ~1100 (dioxane) Benzyl protons: δ 5.19 (s, OCH₂)

Key Observations :

  • The dithiolone’s C=C stretch at 1688 cm⁻¹ () contrasts with triazole-thiols’ S-H stretches (~2550 cm⁻¹), reflecting differences in bond order and conjugation .
  • In ¹H NMR, para-bromophenyl protons resonate at δ 7.3–7.6 due to deshielding by bromine, whereas ortho-substituted analogs show more complex splitting patterns .

Key Observations :

  • The target compound is synthesized via cyclization using brominated ketones, whereas triazole-thiols require S-alkylation under basic conditions .
  • Thioacetic derivatives () form via nucleophilic substitution, highlighting the versatility of bromophenyl-thiol intermediates .

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